molecular formula C17H16N2O B14127982 2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol CAS No. 3945-79-7

2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol

Cat. No.: B14127982
CAS No.: 3945-79-7
M. Wt: 264.32 g/mol
InChI Key: UTNSECBPFCRGBL-UHFFFAOYSA-N
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Description

2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two phenyl groups attached to the imidazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with ammonium acetate and benzaldehyde in the presence of a catalyst to form the imidazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity through hydrophobic interactions. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Another imidazole derivative with similar structural features but different functional groups.

    2-(4,5-Diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes: Compounds with boron atoms incorporated into the structure, exhibiting unique photophysical properties.

Uniqueness

2-(4,5-Diphenyl-1H-imidazol-1-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

3945-79-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(4,5-diphenylimidazol-1-yl)ethanol

InChI

InChI=1S/C17H16N2O/c20-12-11-19-13-18-16(14-7-3-1-4-8-14)17(19)15-9-5-2-6-10-15/h1-10,13,20H,11-12H2

InChI Key

UTNSECBPFCRGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCO)C3=CC=CC=C3

Origin of Product

United States

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